molecular formula C21H18N2O2 B2372207 Ethanediamide, N1-[1,1'-biphenyl]-2-yl-N2-(phenylmethyl)- CAS No. 1909333-78-3

Ethanediamide, N1-[1,1'-biphenyl]-2-yl-N2-(phenylmethyl)-

Cat. No.: B2372207
CAS No.: 1909333-78-3
M. Wt: 330.387
InChI Key: FXVRROIHVMQIEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mechanism of Action

Target of Action

N1-([1,1’-Biphenyl]-2-yl)-N2-benzyloxalamide, also known as Ethanediamide, N1-[1,1’-biphenyl]-2-yl-N2-(phenylmethyl)- or N-benzyl-N’-(2-phenylphenyl)oxamide, primarily targets the PD-1 checkpoint pathway in cancer immunotherapy . This pathway plays a crucial role in the immune system’s ability to fight cancer.

Mode of Action

The compound interacts with its targets by inhibiting the PD-1 checkpoint pathway. This inhibition allows the immune system to recognize and attack cancer cells more effectively . The interaction of N1-([1,1’-Biphenyl]-2-yl)-N2-benzyloxalamide with its targets results in changes that enhance the body’s immune response against cancer.

Biochemical Pathways

N1-([1,1’-Biphenyl]-2-yl)-N2-benzyloxalamide affects the PD-1 pathway, which is a key biochemical pathway in cancer immunotherapy . The compound’s action on this pathway leads to downstream effects that enhance the immune system’s ability to fight cancer. The compound’s action also involves the degradation of biphenyl compounds, which is facilitated by enzymes such as biphenyl dioxygenase (bphA), dihydrodiol dehydrogenase (bphB), 2,3-dihydroxybiphenyl dioxygenase (bphC), and 2-hydroxyl-6-oxo-6-phenylhexa-2,4-dienoic acid hydrolase (bphD) .

Pharmacokinetics

The pharmacokinetics of N1-([1,1’-Biphenyl]-2-yl)-N2-benzyloxalamide involves its absorption, distribution, metabolism, and excretion (ADME) properties . These properties impact the compound’s bioavailability, which is crucial for its effectiveness in cancer immunotherapy. The compound’s pharmacokinetics determines the onset, duration, and intensity of its effect .

Result of Action

The molecular and cellular effects of N1-([1,1’-Biphenyl]-2-yl)-N2-benzyloxalamide’s action involve the enhancement of the immune system’s ability to recognize and attack cancer cells . This is achieved through the inhibition of the PD-1 checkpoint pathway, which results in an increased immune response against cancer.

Action Environment

Environmental factors can influence the action, efficacy, and stability of N1-([1,1’-Biphenyl]-2-yl)-N2-benzyloxalamide . These factors include the presence of other chemicals, temperature, pH, and the presence of other biological entities. For instance, the presence of other chemicals can affect the compound’s stability and efficacy. Temperature and pH can influence the compound’s stability and its interaction with its targets. The presence of other biological entities can affect the compound’s bioavailability and its interaction with its targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanediamide, N1-[1,1’-biphenyl]-2-yl-N2-(phenylmethyl)- typically involves the reaction of biphenyl-2-amine with oxalyl chloride, followed by the addition of benzylamine. The reaction is carried out under inert atmosphere conditions to prevent oxidation and degradation of the reactants . The general reaction scheme is as follows:

    Step 1: Biphenyl-2-amine reacts with oxalyl chloride in the presence of a base such as triethylamine to form the intermediate biphenyl-2-yl oxalyl chloride.

    Step 2: The intermediate is then reacted with benzylamine to yield the final product, Ethanediamide, N1-[1,1’-biphenyl]-2-yl-N2-(phenylmethyl)-.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethanediamide, N1-[1,1’-biphenyl]-2-yl-N2-(phenylmethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethanediamide, N1-[1,1’-biphenyl]-2-yl-N2-(phenylmethyl)- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • N1,N2-di([1,1’-biphenyl]-2-yl)oxalamide
  • N1,N2-bis(2-phenylphenyl)ethanediamide
  • N1,N2-di([1,1’-biphenyl]-2-yl)ethanediamide

Uniqueness

Ethanediamide, N1-[1,1’-biphenyl]-2-yl-N2-(phenylmethyl)- stands out due to its unique combination of biphenyl and phenylmethyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

N-benzyl-N'-(2-phenylphenyl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O2/c24-20(22-15-16-9-3-1-4-10-16)21(25)23-19-14-8-7-13-18(19)17-11-5-2-6-12-17/h1-14H,15H2,(H,22,24)(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXVRROIHVMQIEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C(=O)NC2=CC=CC=C2C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.